molecular formula C10H9N3O5 B1297583 1-Acetyl-5,7-dinitroindoline CAS No. 62796-78-5

1-Acetyl-5,7-dinitroindoline

Cat. No. B1297583
CAS RN: 62796-78-5
M. Wt: 251.2 g/mol
InChI Key: KQQKPOGPCKAIFD-UHFFFAOYSA-N
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Description

1-Acetyl-5,7-dinitroindoline is a chemical compound with the molecular formula C10H9N3O5 . It has a molecular weight of 251.20 g/mol . The IUPAC name for this compound is 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-5,7-dinitroindoline consists of a 2,3-dihydroindol-1-yl group attached to an acetyl group (CH3CO-) and two nitro groups (NO2) at positions 5 and 7 . The InChI string and Canonical SMILES for this compound are available .


Chemical Reactions Analysis

There are studies on the photochemistry of N-acyl-5,7-dinitroindolines . Upon photolysis, two nearly but not completely overlapping sets of transient IR bands are observed that are assigned to two non-interconvertible conformers of mixed acetic nitronic anhydride .


Physical And Chemical Properties Analysis

The computed properties of 1-Acetyl-5,7-dinitroindoline include a molecular weight of 251.20 g/mol, XLogP3-AA of 1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 0, Exact Mass of 251.05422040 g/mol, Monoisotopic Mass of 251.05422040 g/mol, Topological Polar Surface Area of 112 Ų, Heavy Atom Count of 18, Formal Charge of 0, and Complexity of 388 .

Scientific Research Applications

Photochemical Studies

1-Acetyl-5,7-dinitroindoline has been a subject of interest in photochemical studies. Papageorgiou et al. (2005) explored its photo-cleavage properties, finding that specific substitutions can significantly affect its photolysis efficiency, offering insights into its potential application in photochemical reactions (Papageorgiou et al., 2005).

Photoinduced Acylation

Cohen et al. (2005) examined the photochemistry of N-acyl-5,7-dinitroindoline, revealing that upon photolysis, it can engage in acylation of amines. This study provided key insights into the mechanistic aspects of its photochemical behavior (Cohen et al., 2005).

Photoacylation in Neutral Media

Débieux et al. (2007) reported that 1-Acetyl-5,7-dinitroindoline allows for the photoacylation of alcohols under mild conditions, highlighting its versatility in synthesizing various organic compounds (Débieux et al., 2007).

Synthesis of Amino Acid Derivatives

Débieux and Bochet (2009) showed that N-protected-alpha-amino acyl-5,7-dinitroindolines could be utilized for the synthesis of amino acid derivatives, offering an alternative approach to traditional acylation methods (Débieux & Bochet, 2009).

Photochemical Synthesis

Débieux and Bochet (2012) also explored the all-photochemical synthesis of biologically active peptides using 5,7-dinitroindoline derivatives, demonstrating its potential in the field of peptide synthesis (Débieux & Bochet, 2012).

Photochemical Protection of Amines

Helgen and Bochet (2003) studied the photochemical conversion of amines into carbamates using N-acyl-5,7-dinitroindolines, showing its application in protecting amines in a neutral medium (Helgen & Bochet, 2003).

Two-Photon Uncaging of Neurotransmitters

Matsuzaki et al. (2010) synthesized a caged derivative of gamma-aminobutyric acid using 1-Acetyl-5,7-dinitroindoline, enabling high-resolution functional mapping of neurotransmitter receptors in brain tissues (Matsuzaki et al., 2010).

Future Directions

1-Acetyl-5,7-dinitroindoline is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its future directions could be in the field of photochemistry, as studies have shown its potential in photoinduced acylation .

properties

IUPAC Name

1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5/c1-6(14)11-3-2-7-4-8(12(15)16)5-9(10(7)11)13(17)18/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQKPOGPCKAIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337242
Record name 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5,7-dinitroindoline

CAS RN

62796-78-5
Record name 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-5,7-dinitroindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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